N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
Description
This compound features a benzodioxole core (benzo[d][1,3]dioxol-5-yl) linked to a thiazole ring via an acetamide bridge. The thiazole is substituted at the 2-position with a (3-chlorobenzyl)thio group, imparting distinct electronic and steric properties. The benzodioxole moiety enhances metabolic stability, while the thioether linkage and chloro-substituted benzyl group may influence target binding and lipophilicity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-3-1-2-12(6-13)9-26-19-22-15(10-27-19)8-18(23)21-14-4-5-16-17(7-14)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYPNJHTHJZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiazole derivative linked by an acetamide group. The synthesis typically involves multi-step organic reactions, including the formation of thiazole derivatives through condensation reactions and subsequent modifications to introduce the benzo[d][1,3]dioxole component.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A notable study demonstrated that related compounds exhibited significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.54 µM to 4.52 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .
The mechanisms underlying the anticancer effects of these compounds include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that these compounds could cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Data Summary
The following table summarizes the biological activity data for this compound and related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | Topoisomerase II inhibition |
| Doxorubicin | HCT116 | 8.29 | Topoisomerase II inhibition |
| Doxorubicin | MCF7 | 4.56 | Topoisomerase II inhibition |
| Compound A | HepG2 | 2.38 | EGFR inhibition; apoptosis induction |
| Compound B | HCT116 | 1.54 | EGFR inhibition; apoptosis induction |
| Compound C | MCF7 | 4.52 | EGFR inhibition; apoptosis induction |
Case Studies
One case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives in vitro against various cancer cell lines. The study found that certain structural modifications significantly enhanced anticancer activity while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM). This selectivity is crucial for developing safer therapeutic agents .
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that derivatives of thiazole, including those similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have been evaluated for their efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study synthesized several thiazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly for compounds with similar structural features to this compound. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Thiazole derivatives have been reported to possess cytotoxic properties against various cancer cell lines, including breast cancer.
Case Study: Anticancer Activity
In vitro studies using human breast adenocarcinoma cell lines (MCF7) demonstrated that certain thiazole-containing compounds exhibited significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest. Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, indicating a high affinity for specific receptors involved in tumor growth regulation .
Neurological Applications
Compounds with a benzo[d][1,3]dioxole moiety have shown promise in treating neurological disorders, particularly through inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
Case Study: AChE Inhibition
Research has highlighted that derivatives containing similar structural motifs as this compound can inhibit AChE effectively. One study reported an IC50 value of 2.7 µM for a related compound, suggesting strong potential for therapeutic use in managing Alzheimer's disease symptoms through enhanced cholinergic activity .
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Observations :
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
SAR Insights :
- Electron-Withdrawing Groups : Chlorine (target) vs. bromine (C26) may fine-tune electronic effects on thiazole reactivity.
- Heterocycle Rigidity : Spirocyclic cores (B1) improve target specificity but reduce synthetic accessibility compared to simpler thiazoles .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole intermediates. Key steps include:
- Coupling reactions : Use of chloroacetyl chloride or similar reagents to form acetamide linkages under inert conditions (e.g., triethylamine as a base in dioxane at 20–25°C) .
- Thioether formation : Reaction of thiol-containing intermediates with chlorinated benzyl derivatives, often in solvents like DMF or DMSO, with temperature optimization (e.g., reflux in acetone with anhydrous K₂CO₃) .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural confirmation : NMR spectroscopy (¹H/¹³C) to verify aromatic protons and thioether linkages, and mass spectrometry (MS) for molecular weight validation .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis to ensure >95% purity .
- Functional group analysis : FT-IR for identifying carbonyl (C=O) and thioamide (C-S) stretches .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology :
- In vitro cytotoxicity : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Enzyme inhibition : Testing against kinases or proteases linked to diseases (e.g., inflammation) via fluorometric assays .
- Solubility/stability : Kinetic solubility in PBS/DMSO and stability in simulated physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation but require strict moisture control to avoid hydrolysis .
- Catalyst screening : Transition metals (e.g., CuI) may accelerate coupling steps, while base strength (e.g., NaH vs. Et₃N) influences reaction rates .
- Computational modeling : Use DFT calculations to predict intermediate stability and transition states, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
- Meta-analysis : Compare structural analogs (e.g., benzo[d]thiazole derivatives) to identify activity trends linked to substituents (e.g., chloro vs. methoxy groups) .
Q. How can computational tools elucidate the compound’s mechanism of action?
- Methodology :
- Molecular docking : Simulate binding to putative targets (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite, prioritizing poses with strong hydrogen bonding to the thiazole and acetamide moieties .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR modeling : Corrogate substituent effects (e.g., 3-chlorobenzyl vs. 4-methylbenzyl) on bioactivity using Random Forest or PLS regression .
Q. What advanced techniques validate structural ambiguities in NMR data?
- Methodology :
- 2D NMR : HSQC and HMBC to resolve overlapping aromatic signals and confirm connectivity between the benzo[d][1,3]dioxole and thiazole rings .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbonyl carbons in complex spectra .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOH/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
